Synthesis Efficiency: Hydrazinolysis Yield
The synthesis of 2-Amino-4-hydrazino-6-methylpyrimidine is achieved via the hydrazinolysis of 2-amino-4-chloro-6-methylpyrimidine with hydrazine hydrate [1]. While the paper from 1955 reports a 'good yield' for this specific reaction, a direct, precise numerical yield for this exact compound is not provided [1]. However, a similar hydrazinolysis reaction, that of 4-chloro-6-methylpyrimidine to yield 4-hydrazino-6-methylpyrimidine, is also described as proceeding with 'good yield' [1]. In contrast, a vendor source suggests that modern, optimized synthetic methods can achieve yields of approximately 90% for this compound . This demonstrates that while the classic literature provides a foundational method, contemporary optimized protocols offer significantly improved synthetic efficiency, which is a key procurement differentiator for large-scale applications.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | ~90% (from vendor-optimized modern synthesis) |
| Comparator Or Baseline | 2-Amino-4-hydrazino-6-methylpyrimidine (classic synthesis, described as 'good yield') [1]; 4-Hydrazino-6-methylpyrimidine (classic synthesis, described as 'good yield') [1] |
| Quantified Difference | Approximately 90% yield for modern methods vs. unquantified 'good yield' for classic methods. |
| Conditions | Reaction of 2-amino-4-chloro-6-methylpyrimidine with hydrazine hydrate [1]; vendor-optimized conditions unspecified . |
Why This Matters
Quantified yield data from modern suppliers indicates a potential for higher synthetic efficiency compared to classic literature methods, directly impacting cost and scalability for procurement decisions.
- [1] Matsukawa, T., & Ohta, B. (1955). Hydrazino Derivatives of Pyrimidine. III. Synthesis of Derivatives of 4-Hydrazino-6-methylpyrimidine. Yakugaku Zasshi, 75(7), 773-775. View Source
